3-(difluoromethoxy)-1-methyl-1H-pyrazole
Description
Properties
Molecular Formula |
C5H6F2N2O |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3-2-4(8-9)10-5(6)7/h2-3,5H,1H3 |
InChI Key |
JABNNLRVQSAZBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Historical Development of Synthetic Approaches to Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles has a rich history, with interest in these compounds surging since the early 1990s. acs.orgresearchgate.netnih.gov This increased attention is largely due to the unique physicochemical properties imparted by fluorine atoms, which can enhance the biological activity, metabolic stability, and lipophilicity of molecules. researchgate.net Early synthetic efforts often involved the direct fluorination of pre-formed pyrazole (B372694) rings. However, these methods frequently suffered from a lack of regioselectivity and harsh reaction conditions.
A significant advancement in the field was the use of fluorinated building blocks in cyclization reactions. This approach allows for the precise placement of fluorine or fluorinated groups on the pyrazole core. Key strategies that have been developed include [3+2] cycloaddition reactions and the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netsci-hub.se The latter, known as the Knorr pyrazole synthesis and its variations, has become a cornerstone for the construction of a wide array of substituted pyrazoles. nih.gov Over the past few decades, a plethora of novel synthetic approaches have been reported, reflecting the growing importance of fluorinated pyrazoles in various scientific domains. acs.orgnih.gov
Strategies for the Introduction of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key functional moiety in many bioactive molecules, acting as a bioisosteric replacement for other groups and modulating a compound's electronic and pharmacokinetic properties. alfa-chemistry.comnih.gov Its introduction into the 3-position of the pyrazole ring is a critical step in the synthesis of the target compound and is typically achieved by the O-difluoromethylation of a 3-hydroxypyrazole (pyrazolone) precursor.
O-Difluoromethylation Reactions and Reagents
O-difluoromethylation involves the formation of an ether linkage between a hydroxyl group and a difluoromethyl group. A common precursor for this transformation is a 1-methyl-3-hydroxypyrazole, which exists in tautomeric equilibrium with 1-methyl-1H-pyrazol-3(2H)-one. The hydroxyl group of the pyrazolone (B3327878) can be deprotonated with a base to form a more nucleophilic pyrazolate anion, which then reacts with a difluoromethylating agent.
A variety of reagents have been developed for this purpose. For instance, reagents that can be considered sources of an electrophilic "CF₂H⁺" synthon or its equivalent are often employed. The reaction conditions for such transformations are crucial to ensure selective O-alkylation over N-alkylation.
Generation and Utilization of Difluorocarbene Precursors
A prevalent and efficient method for O-difluoromethylation is the use of reagents that generate difluorocarbene (:CF₂) in situ. alfa-chemistry.comcas.cn Difluorocarbene is a highly reactive intermediate that can insert into O-H bonds. researchgate.net A variety of precursors can be used to generate difluorocarbene under different conditions.
One widely used precursor is chlorodifluoromethane (Freon 22), although its use is now restricted due to its ozone-depleting properties. arkat-usa.org More contemporary and environmentally benign difluorocarbene precursors include:
Ethyl bromodifluoroacetate (BrCF₂COOEt) : This reagent can generate difluorocarbene upon treatment with a suitable base. researchgate.netrsc.org
Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) : This stable, crystalline solid releases difluorocarbene upon heating, offering a convenient and neutral method for difluoromethylation. rsc.org
TMSCF₂Br and TMSCF₂Cl : These trimethylsilyl-based reagents are also effective difluorocarbene precursors. cas.cn
The reaction of difluorocarbene with the hydroxyl group of a 1-methyl-3-hydroxypyrazole proceeds to form the desired 3-(difluoromethoxy)-1-methyl-1H-pyrazole. The choice of precursor and reaction conditions can be optimized to achieve high yields and selectivity.
Fluorodesulfurization Approaches
Fluorodesulfurization is another synthetic strategy that can be employed to introduce fluorine-containing groups. researchgate.net This method typically involves the conversion of a thiocarbonyl group (C=S) into a difluoro- or trifluoromethyl group. In the context of synthesizing a difluoromethoxy group, a precursor containing a thionoester or a related sulfur-containing functional group could potentially be converted to the desired product using a suitable fluorinating agent. For example, the fluorodesulfurization of thionoesters using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a Lewis acid such as SnCl₄ has been shown to be an effective method for producing difluoro(methoxy)methyl aromatic compounds. researchgate.net While not as commonly cited for pyrazole synthesis as difluorocarbene methods, this approach represents a viable, albeit less direct, pathway.
Formation of the 1-Methyl-1H-pyrazole Core
The synthesis of the pyrazole ring itself is a fundamental step. For the preparation of this compound, the most logical and widely practiced approach involves the initial construction of a 1-methyl-3-hydroxypyrazole (1-methyl-3-pyrazolone) intermediate, which then undergoes O-difluoromethylation.
Cyclocondensation Reactions with Hydrazine Derivatives
The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for forming the pyrazole ring. nih.govnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgmdpi.com
To synthesize the required 1-methyl-3-hydroxypyrazole precursor, a β-ketoester is typically reacted with methylhydrazine. nih.govgoogle.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.
The general reaction is as follows:

Caption: General scheme for the synthesis of 1-methyl-3-hydroxypyrazole via cyclocondensation of a β-ketoester with methylhydrazine.
A variety of β-ketoesters can be used as starting materials, allowing for the introduction of different substituents on the pyrazole ring if desired. The regioselectivity of the cyclization with unsymmetrical β-dicarbonyl compounds and substituted hydrazines is a critical aspect of this synthesis, and reaction conditions can be tuned to favor the desired isomer. beilstein-journals.org In the case of the reaction between a β-ketoester and methylhydrazine, the formation of two regioisomers is possible. However, reaction conditions can often be optimized to favor the desired 1-methyl-3-hydroxypyrazole. beilstein-journals.org
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| β-ketoester | Methylhydrazine | 1-methyl-3-hydroxypyrazole | Cyclocondensation |
| 1-methyl-3-hydroxypyrazole | Difluorocarbene precursor | This compound | O-difluoromethylation |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
An alternative and powerful method for constructing the pyrazole ring is through 1,3-dipolar cycloaddition. This approach involves the reaction of a 1,3-dipole with a dipolarophile. To synthesize a 3-(difluoromethoxy)-substituted pyrazole, a suitable 1,3-dipole would be a nitrile imine bearing a difluoromethoxy group.
For instance, a difluoroacetohydrazonoyl halide can be treated with a base to generate a C-(difluoromethoxy)-nitrile imine in situ. This transient species can then react with an alkyne dipolarophile in a [3+2] cycloaddition reaction to form the pyrazole ring. If the target is this compound, the nitrile imine would also need to incorporate the N-methyl group. Alternatively, cycloaddition can be performed with an unmethylated precursor, followed by a separate N-methylation step. This method often provides high regioselectivity, depending on the electronic and steric nature of the substituents on both the dipole and the dipolarophile.
Regioselectivity Control in Pyrazole Formation
Controlling the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is a central challenge in pyrazole synthesis. The outcome is determined by which nitrogen atom of the hydrazine bonds to which carbonyl carbon, a process influenced by several factors.
Research has demonstrated that the choice of solvent can dramatically influence the regiochemical outcome of pyrazole synthesis, particularly for fluorinated analogues. publish.csiro.auacs.orgresearcher.life While traditional solvents like ethanol (B145695) often yield mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly enhance regioselectivity. publish.csiro.auacs.orgresearcher.life
These solvents can stabilize intermediates through hydrogen bonding, altering the relative reactivity of the two carbonyl groups in the dicarbonyl precursor. For a precursor containing a difluoromethoxy group, the electron-withdrawing nature of the -OCHF₂ group makes the adjacent carbonyl carbon more electrophilic. In a standard solvent like ethanol, methylhydrazine's more nucleophilic terminal nitrogen may preferentially attack the more sterically accessible carbonyl, leading to the 5-substituted isomer. However, in fluorinated alcohols, specific solvent-substrate interactions can favor the attack at the more electrophilic carbonyl, thereby promoting the formation of the desired 3-(difluoromethoxy) regioisomer. publish.csiro.au
| 1,3-Dicarbonyl Precursor | Solvent | Ratio of 3-Fluoroalkyl Isomer to 5-Fluoroalkyl Isomer |
|---|---|---|
| 1-(Trifluoromethyl)butane-1,3-dione | Ethanol (EtOH) | 35:65 |
| 1-(Trifluoromethyl)butane-1,3-dione | 2,2,2-Trifluoroethanol (TFE) | 85:15 |
| 1-(Trifluoromethyl)butane-1,3-dione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 |
Data is representative of trends observed for analogous fluoroalkyl pyrazole syntheses. publish.csiro.au
The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing regioselectivity.
Electronic Effects : An electron-withdrawing group, such as difluoromethoxy (-OCHF₂), increases the electrophilicity of the adjacent carbonyl carbon. This makes it a more likely target for nucleophilic attack. The less hindered and more nucleophilic terminal nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl carbon.
Steric Effects : Large, bulky substituents on the dicarbonyl precursor can hinder the approach of the nucleophilic hydrazine to the nearby carbonyl group. This steric hindrance can direct the reaction towards the less hindered carbonyl, potentially leading to the undesired regioisomer. The balance between these electronic and steric factors ultimately determines the product distribution.
N-Methylation Strategies for the Pyrazole Ring
The final step to obtain this compound can be achieved in two ways: either by using methylhydrazine directly in the cyclization step or by first synthesizing 3-(difluoromethoxy)-1H-pyrazole and then performing a subsequent N-methylation reaction.
Direct N-methylation of an existing pyrazole ring is a common strategy. However, for an unsymmetrical pyrazole like 3-(difluoromethoxy)-1H-pyrazole, methylation can occur at either of the two nitrogen atoms, again leading to a mixture of regioisomers (N1 and N2).
Common methylating agents include:
Methyl iodide (CH₃I)
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole's N-H group, forming a nucleophilic pyrazolate anion. The regioselectivity of this alkylation step is influenced by the steric hindrance of the substituent at the 3-position. The bulky difluoromethoxy group would sterically hinder the adjacent N1 position, potentially favoring methylation at the more accessible N2 position. To overcome this, recent methods have employed sterically bulky masked methylating reagents, such as α-halomethylsilanes, which can significantly improve selectivity for the desired N1 isomer. acs.orgnih.gov
| Methylating Reagent | Typical Base | Common Solvent | General Selectivity Trend |
|---|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | Often gives mixtures of N1 and N2 isomers |
| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Methanol, Dichloromethane | Can provide poor to moderate regioselectivity |
| α-Halomethylsilanes | KHMDS | DMSO | High N1-selectivity due to steric direction |
Specific Synthetic Pathways to 3-(difluoromethyl)-1-methyl-1H-pyrazole and Analogues
The construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core is primarily achieved through the formation of the pyrazole ring from acyclic precursors already containing the essential carbon framework and the difluoromethyl group.
Stepwise Synthesis from Activated Precursors
Stepwise synthetic routes are common and allow for controlled construction of the target molecule. One of the earliest and most fundamental methods involves the cyclization of a difluorinated β-ketoester with methyl hydrazine. The process begins with the ethyl ester of difluoroacetoacetic acid, which is first reacted with triethyl orthoformate and acetic anhydride. This activated intermediate is then treated with methyl hydrazine to form the pyrazole ring. A subsequent hydrolysis step with sodium hydroxide (B78521) yields the corresponding carboxylic acid derivative. wikipedia.org This pathway, however, often produces a mixture of isomers that require purification.
Another well-documented stepwise approach begins with a pre-formed pyrazole ring, which is subsequently functionalized. For instance, a synthesis can start from N-methyl-3-aminopyrazole. google.com This precursor undergoes halogenation (e.g., with bromine or iodine) at the 4-position of the pyrazole ring. The resulting 4-halo-1-methyl-1H-pyrazol-3-amine is then converted into a diazonium salt using sodium nitrite. This salt is subsequently coupled with a difluoromethyl source, such as potassium difluoromethyl trifluoroborate, in the presence of a copper catalyst to install the -CHF2 group, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole. google.com In a final step, the halogen at the 4-position can be removed or converted to other functional groups, such as a carboxylic acid via Grignard exchange and reaction with carbon dioxide. google.com This method offers the advantage of avoiding the formation of isomers that can occur during ring formation. google.com
A third major pathway involves the difluoroacetylation of an activated ketone derivative. Researchers at Asahi Glass Company developed a route starting from dimethylaminovinyl methyl ketone (DMAB). thieme.de This precursor is subjected to difluoroacetylation using difluoroacetyl fluoride (B91410), with triethylamine (B128534) used to trap the hydrogen fluoride byproduct. The resulting intermediate undergoes cyclization with methyl hydrazine to form 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole. thieme.de This acetyl pyrazole is then oxidized using sodium hypochlorite (B82951) (NaOCl) to produce the final carboxylic acid analogue. thieme.de
Convergent Synthetic Strategies and Multicomponent Reactions
Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency. While a specific one-pot MCR for 3-(difluoromethyl)-1-methyl-1H-pyrazole is not prominently detailed, the underlying principles are applied in many modern synthetic routes.
The reaction between a 1,3-dielectrophile and a hydrazine is the cornerstone of pyrazole synthesis and can be considered a convergent [3+2] cycloaddition strategy. researchgate.net In the context of the target molecule, a difluorinated 1,3-dicarbonyl compound or its synthetic equivalent serves as the three-carbon component, which reacts with methylhydrazine (the two-nitrogen component).
A patented method exemplifies this convergent approach by reacting a 2,2-difluoroacetyl halide with an α,β-unsaturated ester. google.com This forms an α-difluoroacetyl intermediate, which is then cyclized with an aqueous solution of methyl hydrazine to form the pyrazole ring. This process combines the key fragments in two main steps, showcasing a convergent design that builds the core heterocycle efficiently. google.com
Optimization of Reaction Conditions for Yield and Purity
Significant efforts have been directed at optimizing reaction parameters to maximize yield and chemical purity, which is critical for industrial applications. Key areas of optimization include controlling isomer formation, improving reaction rates, and simplifying purification.
In syntheses involving the cyclization of asymmetric precursors with methyl hydrazine, the formation of the undesired 5-(difluoromethyl)-1-methyl-1H-pyrazole isomer is a common problem. wikipedia.org Optimization has focused on temperature control and the choice of catalysts and solvents. For the condensation and cyclization of an α-difluoroacetyl intermediate with methyl hydrazine, a two-stage temperature profile has been developed. google.com The initial condensation is performed at low temperatures (-30°C to 0°C), followed by heating (50°C to 120°C) to facilitate the cyclization reaction. This control helps to improve the regioselectivity of the ring closure. google.com
The choice of solvent and base is also crucial. Solvents such as dioxane, tetrahydrofuran, and dichloroethane have been used, with the selection depending on the specific reaction step. google.com Acid scavengers like triethylamine or N,N-diisopropylethylamine are employed to neutralize acids generated during the reaction, preventing side reactions and degradation. google.com
Purification is another key aspect. Instead of relying on costly chromatographic methods, industrial processes are optimized to yield a product that can be purified by simple recrystallization. Aqueous solutions of alcohols like methanol, ethanol, or isopropanol (B130326) have been identified as effective solvents for recrystallizing the final product to achieve purities exceeding 99.5%. google.com
Below is a data table summarizing optimized conditions found in a patented synthetic method.
| Parameter | Optimized Condition | Purpose | Reference |
| Condensation Temp. | -30°C to 0°C | Control reaction rate, minimize side products | google.com |
| Cyclization Temp. | 50°C to 120°C | Drive the ring-closing reaction to completion | google.com |
| Solvent | Dioxane, Dichloroethane | Provide suitable medium for reactants | google.com |
| Base/Acid Scavenger | N,N-diisopropylethylamine | Neutralize acid byproducts | google.com |
| Catalyst | Sodium iodide or Potassium iodide | Facilitate condensation/cyclization | google.com |
| Purification | Recrystallization (e.g., 40% aq. ethanol) | Achieve high purity (>99.5%) without chromatography | google.com |
Considerations for Scalable and Sustainable Synthesis
For a commercially important intermediate like 3-(difluoromethyl)-1-methyl-1H-pyrazole, the development of scalable and sustainable synthetic routes is paramount. Sustainability in this context involves economic viability, environmental impact (green chemistry), and operational safety.
The route developed by Asahi Glass Company is a prime example of a process designed for large-scale production. thieme.de It utilizes readily available and in-house raw materials, which is a key factor in cost-effectiveness. The process is designed to have each step proceed quantitatively, minimizing waste and the need for complex purification. The final oxidation step is described as a "very clean reaction," and the use of the product itself as a phase-transfer catalyst is an innovative approach to improve reaction efficiency and sustainability. thieme.de
Green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of environmentally benign solvents like water or ethanol where possible, reducing the number of synthetic steps through one-pot or tandem reactions, and designing processes that are atom-economical. rsc.org Avoiding hazardous reagents and minimizing energy consumption are also key considerations. For example, developing catalyst systems that work under milder conditions (lower temperature and pressure) contributes to a more sustainable process.
Safety is a major concern in scaling up chemical reactions. Some intermediates in pyrazole synthesis can be highly energetic or toxic. Designing processes that can control exothermic reactions and handle potentially hazardous materials safely is crucial for industrial-scale manufacturing. The use of continuous-flow reactors is an emerging strategy that can enhance safety by minimizing the volume of reactive intermediates at any given time, allowing for better temperature control and safer handling of energetic compounds. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the molecular framework.
A ¹H NMR spectrum of 3-(difluoromethoxy)-1-methyl-1H-pyrazole would be expected to show four distinct signals corresponding to the four different proton environments in the molecule.
-OCHF₂ Proton: The single proton of the difluoromethoxy group would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF coupling). This signal would be located in the downfield region, typically between δ 6.5 and 7.5 ppm, because of the strong electron-withdrawing effect of the two fluorine atoms and the oxygen atom.
Pyrazole (B372694) Ring Protons (H-4 and H-5): The two protons on the pyrazole ring are in different chemical environments and would appear as two separate signals. They would likely show up as doublets due to coupling to each other (³JHH coupling). Their chemical shifts would be in the aromatic region, with the proton at the C-5 position expected to be more upfield than the proton at C-4, influenced by the adjacent nitrogen and the methoxy (B1213986) group.
N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom would appear as a sharp singlet, as there are no adjacent protons to couple with. This signal would be found in the upfield region of the spectrum, typically around δ 3.5-4.0 ppm.
| Predicted ¹H NMR Data for this compound | |||
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |
| -OCHF₂ | 6.5 - 7.5 | Triplet (t) | ²JHF |
| Pyrazole H-5 | ~6.0 - 6.5 | Doublet (d) | ³JHH |
| Pyrazole H-4 | ~7.5 - 8.0 | Doublet (d) | ³JHH |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | N/A |
The proton-decoupled ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Five distinct signals would be expected, one for each unique carbon atom.
Difluoromethoxy Carbon (-OCHF₂): This carbon would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). It would be significantly downfield, typically in the range of δ 110-120 ppm.
Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals would correspond to the carbons of the pyrazole ring. The C-3 carbon, attached to the difluoromethoxy group, would be the most downfield of the ring carbons. The C-4 and C-5 carbons would have distinct chemical shifts. The C-3 signal may also exhibit smaller long-range C-F coupling.
N-Methyl Carbon (-CH₃): The carbon of the N-methyl group would appear as a single peak in the upfield region, typically around δ 35-40 ppm.
| Predicted ¹³C NMR Data for this compound | ||
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-3 | 145 - 155 | Triplet (t) or complex multiplet |
| -OCHF₂ | 110 - 120 | Triplet (t) |
| C-5 | ~105 - 115 | Singlet |
| C-4 | ~130 - 140 | Singlet |
| N-CH₃ | 35 - 40 | Singlet |
¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent. Therefore, the spectrum would show a single signal. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift would be characteristic of a difluoromethoxy group, typically in the range of δ -80 to -95 ppm relative to a CFCl₃ standard.
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons on the pyrazole ring, confirming their scalar coupling and spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show correlations between:
The -OCHF₂ proton and the -OCHF₂ carbon.
The H-4 proton and the C-4 carbon.
The H-5 proton and the C-5 carbon.
The N-CH₃ protons and the N-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure. Key expected correlations would include:
The N-CH₃ protons to the C-5 and N1-adjacent ring carbons.
The H-4 proton to C-3 and C-5.
The -OCHF₂ proton to the C-3 carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₅H₆F₂N₂O), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.
| HRMS Data for this compound | |
| Formula | C₅H₆F₂N₂O |
| Calculated Monoisotopic Mass | 148.0452 g/mol |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 149.0530 |
This combined analytical approach, leveraging various NMR techniques and HRMS, would be required for the complete and unambiguous structural elucidation and characterization of this compound.
Fragmentation Pathway Analysis
The analysis of a molecule's fragmentation pattern under mass spectrometry provides critical insights into its structural composition. For this compound, while direct experimental spectra are not publicly available, a fragmentation pathway can be postulated based on established principles for pyrazole derivatives and related fluorinated compounds. rsc.orgresearchgate.net
Upon electron impact ionization, the molecule would form a molecular ion (M•+). The fragmentation of pyrazoles is highly dependent on the nature and position of its substituents. rsc.orgtandfonline.com A primary fragmentation event for N-substituted pyrazoles often involves the cleavage of the N-N bond, which is typically suppressed in favor of fragmentation of the substituent groups. rsc.org
Key fragmentation steps for this compound are expected to involve the difluoromethoxy group and the pyrazole ring itself.
Plausible Fragmentation Steps:
Loss of a fluorine radical (•F): A common fragmentation for fluorinated compounds, leading to an [M-F]+ ion.
Cleavage of the O-CHF2 bond: This would result in a pyrazole-oxonium ion and a difluoromethyl radical (•CHF2).
Loss of the difluoromethoxy group (•OCHF2): This cleavage would yield a 1-methyl-1H-pyrazolyl cation.
Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A characteristic fragmentation of the pyrazole ring involves the loss of HCN. researchgate.net For the 1-methyl derivative, this could proceed after initial rearrangements, potentially leading to the expulsion of molecules like acetonitrile (B52724) (CH3CN) or other nitrogen-containing fragments. researchgate.net
Loss of Methyl Radical (•CH3): Cleavage of the N-CH3 bond could occur, though it is generally less favored than ring fragmentation or loss of larger substituents in similar structures. tandfonline.com
A proposed fragmentation scheme is detailed below:
| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |
|---|---|---|
| [C5H6F2N2O]•+ (Molecular Ion) | 148.04 | - |
| [C5H6FN2O]+ | 129.04 | •F |
| [C4H3N2-O-CHF2]+ | 133.02 | •CH3 |
| [C4H5N2O]+ | 97.04 | •CHF2 |
| [C4H6N2]•+ | 82.05 | •OCHF2 |
| [C3H3N]•+ | 53.03 | HCN from [C4H6N2]•+ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the pyrazole ring, the methyl group, and the difluoromethoxy substituent.
The pyrazole ring itself has several characteristic vibrational modes. The C=N and C=C stretching vibrations within the aromatic ring are typically observed in the 1620–1430 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. researchgate.netmdpi.com
The methyl group attached to the nitrogen atom will show symmetric and asymmetric C-H stretching vibrations, typically in the 2950-2850 cm⁻¹ range. Methyl bending (scissoring and rocking) vibrations are also expected around 1450 cm⁻¹ and 1100 cm⁻¹, respectively.
The difluoromethoxy group (-OCHF₂) introduces several unique and strong vibrational bands. The C-F stretching vibrations are known to produce intense absorptions in the IR spectrum, typically in the 1200–1000 cm⁻¹ region. The C-O-C (ether) linkage will exhibit an asymmetric stretching band, usually found between 1260 and 1000 cm⁻¹. The C-H stretching of the CHF₂ group will appear around 3000 cm⁻¹, while its deformation (bending) modes occur at lower frequencies.
A summary of the expected vibrational frequencies is provided in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretching | Pyrazole Ring | 3100 - 3000 | Medium |
| C-H Stretching (asymmetric/symmetric) | -CH₃ Group | 2950 - 2850 | Medium |
| C-H Stretching | -OCHF₂ Group | 3020 - 2980 | Medium |
| C=C and C=N Stretching | Pyrazole Ring | 1620 - 1430 | Medium to Strong |
| C-H Bending | -CH₃ Group | 1465 - 1370 | Medium |
| C-O-C Asymmetric Stretching | Ether Linkage | 1260 - 1000 | Strong |
| C-F Stretching | -CHF₂ Group | 1200 - 1000 | Very Strong |
| Ring Deformation | Pyrazole Ring | Below 1000 | Variable |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular packing. While a specific crystal structure for this compound has not been reported, its solid-state architecture can be inferred by examining published structures of related N-methyl pyrazole derivatives. irjet.netnih.govmdpi.comnih.gov
The pyrazole ring is an aromatic, five-membered heterocycle. imedpub.com In substituted pyrazoles, the ring is generally planar. irjet.netspast.org The bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. For example, the N1-N2 bond is typically around 1.35-1.39 Å, N2-C3 around 1.32-1.35 Å, C3-C4 around 1.36-1.42 Å, C4-C5 around 1.37-1.40 Å, and C5-N1 around 1.35-1.38 Å. irjet.netnih.gov
The bond angle for the N-methyl group (C-N1-N2) would be approximately 120°, consistent with sp² hybridization of the nitrogen atom. The internal angles of the pyrazole ring are typically around 105-112°. The geometry around the ether oxygen of the difluoromethoxy group is expected to be bent, with a C3-O-C angle of approximately 110-120°.
| Parameter | Expected Value (based on related structures) |
|---|---|
| N1-N2 Bond Length | ~1.37 Å |
| N2-C3 Bond Length | ~1.34 Å |
| C3-C4 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.36 Å |
| N1-C(methyl) Bond Length | ~1.47 Å |
| C3-O Bond Length | ~1.36 Å |
| C(pyrazole)-N1-N2 Bond Angle | ~112° |
| N1-N2-C(pyrazole) Bond Angle | ~105° |
| N2-C(pyrazole)-C(pyrazole) Bond Angle | ~111° |
| C3-O-C(fluoro) Bond Angle | ~115° |
The primary conformational flexibility in this compound lies in the orientation of the difluoromethoxy group relative to the pyrazole ring. The rotation around the C3-O bond would be described by a dihedral angle (e.g., N2-C3-O-C). In the solid state, this conformation is often dictated by crystal packing forces and intermolecular interactions to achieve the most stable, lowest energy arrangement. bohrium.com Studies on similar substituted pyrazoles show that substituents can be either coplanar or twisted with respect to the pyrazole ring. mdpi.comresearchgate.net For the difluoromethoxy group, steric hindrance is minimal, suggesting that a conformation where the C-H bond of the -CHF₂ group is staggered relative to the pyrazole ring bonds is likely.
The crystal packing of this compound will be governed by a combination of weak intermolecular interactions, as it lacks strong hydrogen bond donors like an N-H group. imedpub.comnih.gov The most significant interactions are expected to be:
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the methyl and pyrazole C-H groups as donors and the pyrazole nitrogen (N2) or the ether oxygen as acceptors are common in such structures and play a crucial role in the packing arrangement. irjet.netimedpub.com
C-H···F Interactions: The fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors, leading to C-H···F interactions that influence the crystal packing.
These interactions typically assemble the molecules into chains, layers, or more complex three-dimensional networks in the solid state. cardiff.ac.uk The specific packing motif would depend on the interplay and hierarchy of these various weak forces. acs.org
Reaction Mechanisms and Reactivity Profiles
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrazoles. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the ring. In 3-(difluoromethoxy)-1-methyl-1H-pyrazole, the N-methyl group is an activating, ortho-para directing group, while the C3-difluoromethoxy group is a deactivating, ortho-para directing group. The combined effect of these two groups, along with the inherent reactivity of the pyrazole ring, determines the position of electrophilic attack.
The pyrazole ring itself is most susceptible to electrophilic attack at the C4 position. The N-methyl group further activates the ring, reinforcing this preference. The difluoromethoxy group, being strongly electron-withdrawing due to the two fluorine atoms, deactivates the ring towards electrophilic substitution. However, as an alkoxy group, it directs incoming electrophiles to the ortho and para positions, which correspond to the C4 and C5 positions of the pyrazole ring.
Considering these factors, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position, which is activated by the N-methyl group and is the para position relative to the difluoromethoxy group. Attack at the C5 position is also possible, but likely to be less favored due to the deactivating effect of the adjacent difluoromethoxy group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole | 5-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole |
| Nitration | HNO₃, H₂SO₄ | 3-(Difluoromethoxy)-1-methyl-4-nitro-1H-pyrazole | 3-(Difluoromethoxy)-1-methyl-5-nitro-1H-pyrazole |
| Sulfonation | H₂SO₄, SO₃ | This compound-4-sulfonic acid | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-3-(difluoromethoxy)-1-methyl-1H-pyrazole | No significant reaction expected at C5 |
Nucleophilic Reactivity and Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally unfavorable due to the electron-rich nature of the heterocycle. However, the presence of the strongly electron-withdrawing difluoromethoxy group at the C3 position can activate the ring towards nucleophilic attack, particularly if a good leaving group is present at an appropriate position.
For this compound to undergo SNAr, a leaving group, such as a halide, would need to be introduced onto the ring, typically at the C3, C4, or C5 position. The difluoromethoxy group would then facilitate the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex.
The most likely positions for SNAr to occur would be at C3 or C5, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrazole ring. Nucleophilic substitution at the C4 position is less likely.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives of this compound
| Substrate | Nucleophile | Reagents | Predicted Product |
| 5-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole | Methoxide | NaOCH₃, CH₃OH | 3-(Difluoromethoxy)-5-methoxy-1-methyl-1H-pyrazole |
| 3-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole | Ammonia | NH₃, heat | 5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine |
| 4-Chloro-3-(difluoromethoxy)-1-methyl-1H-pyrazole | Cyanide | NaCN, DMSO | This compound-4-carbonitrile |
Reactivity and Stability of the Difluoromethoxy Moiety
The C-O bond in aryl difluoromethyl ethers is generally more stable than in their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which strengthens the C-O bond. Cleavage of this bond typically requires harsh conditions, such as strong acids or bases at elevated temperatures.
Under acidic conditions, protonation of the ether oxygen can be followed by nucleophilic attack, leading to cleavage of the C-O bond. However, the electron-withdrawing pyrazole ring is expected to decrease the basicity of the ether oxygen, making protonation more difficult.
Under basic conditions, direct nucleophilic attack on the carbon of the difluoromethyl group is unlikely due to the presence of the fluorine atoms. Instead, cleavage might proceed through an elimination pathway if a suitable proton is available.
The pyrazole ring, being an electron-withdrawing heterocycle, significantly influences the reactivity of the attached difluoromethoxy group. The pyrazole ring reduces the electron density on the ether oxygen, which in turn affects the stability and reactivity of the C-O-CF₂H linkage. This reduced electron density makes the oxygen less susceptible to protonation and may also influence the bond lengths and angles within the difluoromethoxy moiety.
The proximity of the N2 atom of the pyrazole ring to the difluoromethoxy group could also lead to intramolecular interactions that might affect its conformation and reactivity.
Cycloaddition Reactions and Their Scope
The pyrazole ring of this compound has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In such a reaction, the pyrazole could theoretically act as either the diene or the dienophile.
However, the aromatic nature of the pyrazole ring makes it a poor diene, as participation in a Diels-Alder reaction would require the disruption of its aromaticity. While some pyrazole derivatives have been shown to undergo cycloaddition reactions, these typically involve non-aromatic 4H-pyrazoles.
The presence of the electron-withdrawing difluoromethoxy group would further decrease the electron density of the pyrazole's π-system, making it an even less reactive diene in a normal-electron-demand Diels-Alder reaction. Conversely, this could enhance its reactivity as a dienophile in an inverse-electron-demand Diels-Alder reaction, although this is less common for pyrazoles.
Table 3: Predicted Feasibility of this compound in Cycloaddition Reactions
| Reaction Type | Role of Pyrazole | Dienophile/Diene Partner | Predicted Feasibility |
| Normal-Electron-Demand Diels-Alder | Diene | Electron-deficient alkene (e.g., maleic anhydride) | Low |
| Inverse-Electron-Demand Diels-Alder | Dienophile | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Low to Moderate |
| [3+2] Cycloaddition | Dipolarophile | Azide or nitrile oxide | Moderate |
Transition Metal-Mediated Transformations
The C-H bonds of the pyrazole ring in this compound can be functionalized through transition metal-mediated reactions, such as palladium-catalyzed direct arylation. This approach offers a powerful tool for the synthesis of more complex pyrazole derivatives.
The most likely positions for C-H activation are the C4 and C5 positions, which are generally the most reactive C-H bonds in N-substituted pyrazoles. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Given the electronic effects of the substituents, direct arylation is likely to favor the C5 position, which is ortho to the directing N-methyl group. However, C4-arylation is also a possibility.
Furthermore, the pyrazole ring can be halogenated and then subjected to various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce a wide range of substituents at specific positions.
Table 4: Potential Transition Metal-Mediated Transformations of this compound
| Reaction Type | Reagents | Catalyst | Predicted Major Product |
| Direct C-H Arylation | Aryl bromide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 5-Aryl-3-(difluoromethoxy)-1-methyl-1H-pyrazole |
| Suzuki Coupling (via 4-bromo derivative) | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3-(difluoromethoxy)-1-methyl-1H-pyrazole |
| Heck Reaction (via 5-iodo derivative) | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-3-(difluoromethoxy)-1-methyl-1H-pyrazole |
| Buchwald-Hartwig Amination (via 4-bromo derivative) | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl/alkyl-3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine |
Cross-Coupling Reactions for Derivatization
The pyrazole scaffold is a common participant in palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex molecules in medicinal and agricultural chemistry. semanticscholar.orgnih.gov For this compound to undergo such reactions, it would typically first need to be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester, at one of the available ring positions (C4 or C5).
The electron-withdrawing nature of the difluoromethoxy group at the C3 position would decrease the electron density of the pyrazole ring, potentially making it a better coupling partner in certain cross-coupling reactions by facilitating the oxidative addition step in the catalytic cycle. Conversely, this deactivation could make electrophilic substitution reactions required to introduce the necessary functional groups for coupling, such as halogenation, more challenging.
Common cross-coupling reactions that could be envisaged for derivatives of this compound include:
Suzuki-Miyaura Coupling: A halogenated derivative of the compound could be coupled with a boronic acid or ester to form a C-C bond. This is a widely used method for the arylation or vinylation of heterocyclic compounds. rsc.org
Sonogashira Coupling: A halo-substituted version of the pyrazole could react with a terminal alkyne to introduce an alkynyl group, a valuable functional group in organic synthesis.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based nucleophiles at a halogenated position on the pyrazole ring.
Heck Reaction: A C-C bond could be formed between a halogenated pyrazole and an alkene.
The regioselectivity of these reactions would be influenced by the position of the leaving group on the pyrazole ring and the reaction conditions employed.
Role in Catalytic Cycles
Pyrazoles can act as ligands in transition metal catalysis, coordinating to the metal center through their nitrogen atoms. bohrium.com The specific compound this compound could potentially serve as a ligand for various catalytic transformations. The two nitrogen atoms of the pyrazole ring can act as a bidentate or monodentate ligand, depending on the steric and electronic environment.
The strongly electron-withdrawing difluoromethoxy group would reduce the electron-donating ability of the pyrazole ring to the metal center. This modulation of the electronic properties of the ligand can have a significant impact on the catalytic activity and selectivity of the resulting metal complex. For instance, in oxidation catalysis, a more electron-deficient ligand can enhance the oxidative power of the metal center. In other catalytic cycles, such as cross-coupling reactions, the electronic nature of the ligand is crucial for tuning the rates of oxidative addition and reductive elimination.
While there is no specific literature detailing the use of this compound as a ligand, the broader class of pyrazole-based ligands is well-established in coordination chemistry and catalysis.
Radical Reactions Involving the Compound
The involvement of pyrazole derivatives in radical reactions is also a possibility. The pyrazole ring itself can be subject to radical attack, and the substituents on the ring will influence the regioselectivity and rate of such reactions. The electron-withdrawing difluoromethoxy group would be expected to deactivate the pyrazole ring towards electrophilic radical attack.
Conversely, the difluoromethyl group (-CF₂H), which is structurally related to the difluoromethoxy group, is known to be involved in radical processes. rsc.org The difluoromethyl radical is more nucleophilic than the trifluoromethyl radical. rsc.org While the difluoromethoxy group is not a direct source of a difluoromethyl radical, its presence could influence the stability of radical intermediates formed on the pyrazole ring.
One potential area of radical reactivity could be in Minisci-type reactions, where a protonated heteroaromatic substrate reacts with a nucleophilic radical. The electron-deficient nature of the pyrazole ring in this compound could make it a suitable substrate for such transformations.
It has been noted in the literature that certain reactions involving fluorinated pyrazoles may proceed through a radical pathway, although the precise mechanisms are not always fully elucidated. sci-hub.se
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. jcsp.org.pknih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests high reactivity. mdpi.comnih.gov
For pyrazole (B372694) derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the heterocyclic ring system. The energy and distribution of these orbitals are modulated by the electronic nature of the substituents. In 3-(difluoromethoxy)-1-methyl-1H-pyrazole, the 1-methyl group is generally considered electron-donating, which would raise the energy of the HOMO. Conversely, the 3-(difluoromethoxy) group is strongly electron-withdrawing due to the high electronegativity of the fluorine and oxygen atoms. This substituent would be expected to stabilize both the HOMO and LUMO, lowering their energy levels.
Table 1: Representative Quantum Chemical Parameters for Substituted Pyrazole Derivatives (Illustrative Data) This table presents typical values derived from computational studies on analogous pyrazole compounds to illustrate the expected electronic properties.
| Parameter | Description | Typical Value Range (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | jcsp.org.pkresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | jcsp.org.pkresearchgate.net |
| ΔE (HOMO-LUMO Gap) | Energy gap indicating molecular stability | 4.0 to 5.5 | mdpi.com |
Data is illustrative and based on DFT calculations of various substituted pyrazole derivatives.
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. nih.govrsc.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map is expected to show distinct features:
Negative Regions : The most electron-rich areas would be localized around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. Additionally, the highly electronegative oxygen and fluorine atoms of the difluoromethoxy group will create a significant region of negative potential. rsc.orgresearchgate.net These sites represent the primary centers for interactions with electrophiles and hydrogen bond donors.
Positive Regions : Electron-deficient regions would be located around the hydrogen atoms of the methyl group and, most notably, the hydrogen atom of the difluoromethoxy group (CHF₂). This latter hydrogen is expected to be particularly acidic and thus a strong hydrogen bond donor site. nih.govrsc.org
The MEP provides a comprehensive picture of how the molecule will interact with other polar molecules or ions, guiding the understanding of its intermolecular interactions. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. growingscience.com The theory posits that the most significant contributions to the interaction energy during a chemical reaction come from the overlap of these frontier orbitals. researchgate.net
Applying FMO theory to this compound, based on the electronic structure discussed previously:
Nucleophilic Character : The molecule's nucleophilicity is determined by its HOMO. The electron density of the HOMO is likely concentrated on the pyrazole ring, particularly the nitrogen atoms, as indicated by the MEP map. Therefore, the molecule would act as a nucleophile through these nitrogen centers when reacting with a strong electrophile (a molecule with a low-energy LUMO).
Electrophilic Character : The electrophilicity is governed by the LUMO. The electron-withdrawing difluoromethoxy group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack than an unsubstituted pyrazole. The LUMO is likely distributed over the pyrazole ring, with potential sites for nucleophilic attack being the carbon atoms of the ring.
The combination of MEP analysis and FMO theory provides a powerful framework for predicting the regioselectivity and feasibility of chemical reactions involving the title compound.
Conformational Analysis and Energy Landscapes
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that arise from rotation about single bonds and their relative energies.
The conformational behavior of this compound is largely dictated by the rotation of the difluoromethoxy group around the C3-O bond. Unlike the related methoxy (B1213986) (–OCH₃) group, which often prefers a planar conformation with the aromatic ring to maximize π-conjugation, or the trifluoromethoxy (–OCF₃) group, which typically adopts an orthogonal (perpendicular) conformation, the difluoromethoxy (–OCF₂H) group exhibits unique flexibility. nih.gov
Computational and experimental studies on aryl-OCF₂H compounds have shown that the barrier to rotation around the Ar–O bond is exceptionally low. nih.gov This freedom of rotation is attributed to a balance between steric interactions and stereoelectronic effects, such as anomeric hyperconjugation (nO → σ*C–F), which stabilizes out-of-plane conformations. rsc.org
Table 2: Rotational Energy Barrier for the Difluoromethoxy Group This table presents data for the rotational barrier of an OCF₂H group attached to an aromatic system, which serves as a model for the pyrazole system.
| Rotational Bond | Parameter | Value (kcal mol⁻¹) | Description | Reference |
| Ar–OCF₂H | ΔG‡ | 0.45 | This very low energy barrier indicates that the difluoromethoxy group can rotate almost freely at room temperature. | nih.gov |
The torsional angle (defined by the C2-C3-O-C bond) would therefore not have a single, strongly preferred value but could easily populate a wide range of angles.
Given the low rotational barrier, the difluoromethoxy group in this compound does not have a distinct, locked-in conformational preference. rsc.org Instead, it can readily adopt various orientations with minimal energy penalty. This conformational flexibility is a hallmark of molecules containing the Ar-OCF₂H motif. nih.gov
This property can lead to what is known as "dynamic lipophilicity," where the molecule can alter its polarity and shape in response to its environment. nih.gov For instance, it can rotate to expose the electronegative fluorine and oxygen atoms to a polar medium or orient the less polar C-H bond towards a nonpolar environment. This adaptability can be advantageous in biological systems, allowing the molecule to optimize its binding conformation within a protein's active site. rsc.orgnih.gov The energy landscape would be characterized by a very flat potential energy surface with respect to the rotation of the difluoromethoxy group, lacking the deep, well-defined energy minima that signify rigid conformational preferences.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways provides crucial insights into the formation of this compound. While specific studies on the synthesis of this exact molecule are not extensively detailed in the literature, analogies can be drawn from computational investigations of similar fluorinated pyrazoles. For instance, the formation of pyrazole rings often proceeds through a [3+2] cycloaddition reaction.
A relevant computational study on the reaction between methyl propynoate (B1239298) and difluoromethyldiazomethane to form a difluoromethyl-substituted pyrazole highlights the utility of Density Functional Theory (DFT) in elucidating reaction mechanisms. researchgate.net Such studies typically employ methods like B3LYP with a basis set such as 6-311(d,p) to explore the potential energy surface of the reaction. researchgate.net The analysis focuses on identifying the transition states and intermediates, and calculating the activation energies for different possible pathways.
For a hypothetical synthesis of this compound, a plausible pathway could involve the reaction of a difluoromethoxy-containing precursor with a suitable cyclization partner. Transition state analysis would be critical in determining the regioselectivity of the reaction, which is a common challenge in the synthesis of substituted pyrazoles. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy determine the rate and feasibility of a particular reaction step. Computational methods can precisely locate these transition states and vibrational frequency analysis can confirm them (i.e., the presence of a single imaginary frequency).
The insights gained from such modeling can guide the optimization of reaction conditions to favor the desired isomer. For example, in the cycloaddition reactions leading to fluorinated pyrazoles, both concerted and stepwise mechanisms might be possible. Transition state analysis helps to distinguish between these mechanisms by identifying the relevant stationary points on the potential energy surface.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, aiding in their structural characterization.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when empirical scaling factors are applied to correct for systematic errors in the calculations. nrel.govnih.gov For this compound, computational predictions would be particularly valuable for assigning the signals of the pyrazole ring protons and carbons, as well as the characteristic shifts of the difluoromethoxy group in both ¹H and ¹⁹F NMR spectra. The anisochrony of the fluorine atoms in a CHF₂ group attached to a chiral center has been studied computationally, and similar effects could be relevant for understanding the NMR spectrum of this molecule under certain conditions. nih.gov
IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental data to identify characteristic absorption bands. unito.it Key vibrational modes would include the C-H stretching of the methyl and pyrazole ring, C-N and C=C stretching of the pyrazole ring, and the characteristic vibrations of the C-O-C and C-F bonds in the difluoromethoxy group. A study on fluorinated pyrazoles has suggested the possibility of intramolecular hydrogen bonding involving the difluoromethyl substituent, which would be observable in the IR spectrum. sci-hub.se
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). dntb.gov.ua By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λmax) can be estimated. For this compound, the UV-Vis spectrum would be characterized by π→π* transitions within the pyrazole ring. The position of the absorption bands would be influenced by the electronic effects of the difluoromethoxy and methyl substituents.
A hypothetical table of predicted spectroscopic data is presented below.
| Spectroscopic Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shift (CH₃) | δ 3.8-4.2 ppm | GIAO-DFT |
| ¹H NMR Chemical Shift (OCHF₂) | δ 6.5-7.0 ppm (triplet) | GIAO-DFT |
| ¹³C NMR Chemical Shift (CH₃) | δ 35-40 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (OCHF₂) | δ 110-120 ppm (triplet) | GIAO-DFT |
| ¹⁹F NMR Chemical Shift (OCHF₂) | δ -80 to -95 ppm (doublet) | GIAO-DFT |
| IR Stretching Freq. (C-F) | 1000-1100 cm⁻¹ | DFT |
| IR Stretching Freq. (C=N) | 1500-1550 cm⁻¹ | DFT |
| UV-Vis λmax | 210-230 nm | TD-DFT |
Solvent Effects on Molecular Structure and Reactivity through Continuum Models
The molecular structure and reactivity of this compound can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to account for these effects in computational studies. wikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule.
Continuum models are particularly useful for studying:
Conformational Equilibria: The relative energies of different conformers of this compound may change in solvents of varying polarity. For example, a more polar conformer will be better stabilized in a high-dielectric-constant solvent.
Tautomeric Equilibria: For pyrazoles that can exist in different tautomeric forms, continuum models can predict the predominant tautomer in a given solvent. nih.gov While 1-methyl substitution in the target molecule prevents tautomerism of the pyrazole ring itself, this methodology is crucial for related systems.
Reaction Rates and Equilibria: By calculating the free energies of reactants, transition states, and products in solution, continuum models can be used to predict how the solvent will affect the kinetics and thermodynamics of a reaction. For the synthesis of this compound, modeling solvent effects could help in choosing a solvent that enhances the reaction rate and selectivity.
The choice of solvent can also influence spectroscopic properties. For instance, solvatochromic shifts in UV-Vis spectra (a change in the absorption maximum with solvent polarity) can be modeled using TD-DFT in conjunction with continuum solvation models.
Comparative Computational Studies with Related Fluorinated Pyrazoles
To better understand the influence of the difluoromethoxy group on the properties of the pyrazole ring, comparative computational studies with other fluorinated pyrazoles are highly informative. Key comparisons can be made with pyrazoles containing other fluorine-containing substituents, such as trifluoromethyl (-CF₃) and fluoro (-F) groups, as well as the non-fluorinated methoxy (-OCH₃) analogue.
These studies typically involve calculating and comparing a range of molecular properties using a consistent level of theory (e.g., DFT with a suitable basis set). The properties of interest include:
Geometric Parameters: Bond lengths and angles within the pyrazole ring can be compared to assess the steric and electronic effects of the substituents.
Electronic Properties:
Dipole Moment: The magnitude and orientation of the molecular dipole moment are sensitive to the electronegativity of the substituents.
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-deficient regions of the molecules, providing insights into their intermolecular interactions and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and electronic excitation properties.
A comparative table of calculated properties for 3-substituted-1-methyl-1H-pyrazoles is presented below to illustrate the expected trends.
| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -OCHF₂ | -6.5 to -7.0 | -0.5 to -1.0 | 5.5 to 6.5 | 2.5 to 3.5 |
| -CF₃ | -7.0 to -7.5 | -1.0 to -1.5 | 5.5 to 6.5 | 3.0 to 4.0 |
| -F | -6.0 to -6.5 | -0.2 to -0.8 | 5.5 to 6.0 | 2.0 to 3.0 |
| -OCH₃ | -5.5 to -6.0 | 0.0 to -0.5 | 5.0 to 5.5 | 2.0 to 2.5 |
Such comparative studies are essential for understanding structure-property relationships and for the rational design of new fluorinated pyrazoles with tailored properties for various applications. researchgate.net
Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis
Incorporation into Complex Organic Architectures
The functionalized nature of 3-(difluoromethoxy)-1-methyl-1H-pyrazole derivatives makes them ideal for incorporation into larger, more complex molecular frameworks. A key example is the use of 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a precursor in multi-step syntheses. guidechem.comnih.gov The reactive chloromethyl group at the 4-position serves as a synthetic handle, allowing for facile linkage to other molecular fragments through nucleophilic substitution reactions.
In one documented pathway, this pyrazole (B372694) derivative is reacted with substituted phenylpyridine moieties in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This reaction couples the pyrazole building block to another heterocyclic system, creating a significantly more complex architecture that combines the structural features of both precursors. nih.gov This strategy, often referred to as active substructure splicing, is a powerful method for generating novel compounds with potentially enhanced biological activities. bohrium.comresearchgate.net
Role in the Design and Synthesis of Novel Heterocyclic Systems
The this compound core is instrumental in the construction of new and diverse heterocyclic systems, particularly in the agrochemical field. nih.gov By using derivatives like 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, chemists can synthesize novel pyrazole-phenylpyridine hybrids. bohrium.commdpi.com These resulting compounds are themselves new heterocyclic systems where two distinct aromatic rings are joined, leading to molecules with unique three-dimensional shapes and electronic distributions. nih.gov
The synthesis of these novel systems demonstrates the utility of the pyrazole as a foundational scaffold upon which further complexity can be built. The principle of combining known active substructures (a pyrazole and a phenylpyridine) is a rational design approach aimed at discovering molecules with new or improved properties. bohrium.comresearchgate.net
Precursor for Advanced Fluoro-Organic Materials
While fluorinated heterocyclic compounds are of great interest in materials science for applications in polymers, liquid crystals, and organic electronics, the specific use of this compound as a precursor for advanced fluoro-organic materials is not extensively documented in publicly available research. The unique dielectric properties and thermal stability conferred by fluorination suggest potential, but dedicated studies in this area have not been a primary focus of the research community to date.
Use in Ligand Design for Catalysis and Coordination Chemistry
Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry due to the electron-donating capacity of their nitrogen atoms. However, the application of this compound or its closely related derivatives specifically in ligand design for catalysis or coordination chemistry is not a prominent feature in the current scientific literature.
Applications in Agrochemical Research and Development (Focus on Chemical Synthesis and Design)
The most significant application of the this compound scaffold is in agrochemical research, where it serves as a key component in the synthesis and design of next-generation herbicides. bohrium.comresearchgate.net The inclusion of the difluoromethoxy group is a strategic design choice to enhance the efficacy and metabolic stability of the final active ingredient.
A structurally related compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, serves as a pivotal intermediate in the synthesis of novel herbicidal agents. guidechem.comnih.govchemscene.com Its utility stems from the reactive chloromethyl group, which allows it to be coupled with various nucleophiles to generate a library of structurally diverse derivatives.
Researchers have successfully used this intermediate to synthesize a series of ten novel pyrazole compounds containing phenylpyridine moieties. bohrium.commdpi.com The general synthetic approach involves the reaction of the pyrazole intermediate with different substituted (pyridin-2-yl)phenols or (pyridin-2-yl)benzenethiols. nih.gov This modular approach enables the creation of a wide range of compounds from a single, advanced intermediate, facilitating the exploration of structure-activity relationships.
The design of new crop protection agents often involves the modification of existing chemical scaffolds to improve performance and selectivity. The this compound framework is a prime candidate for such structural modification.
In a notable study, a series of novel pyrazole derivatives containing phenylpyridine moieties were designed based on the principle of combining active substructures. bohrium.comresearchgate.net These compounds were synthesized and subsequently evaluated in greenhouse settings for their herbicidal activity against various weed species, including Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. researchgate.netmdpi.com
Herbicidal Activity of Selected Pyrazole-Phenylpyridine Derivatives
| Compound ID | Weed Species | Treatment Type | Application Rate | Inhibition (%) | Source |
|---|---|---|---|---|---|
| 6a | Setaria viridis | Post-emergence | 150 g a.i./hm² | 50% | bohrium.com |
| 6c | Setaria viridis | Post-emergence | 150 g a.i./hm² | 50% | bohrium.com |
| 6a | Eclipta prostrata | Post-emergence | 150 g a.i./hm² | 50% | bohrium.com |
| 6c | Eclipta prostrata | Post-emergence | 150 g a.i./hm² | 50% | bohrium.com |
Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery (from a chemical perspective)
The this compound moiety is a critical pharmacophore in modern agrochemical design, particularly for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups within this pyrazole scaffold influences its biological efficacy. These studies systematically modify the molecule's structure to optimize potency against target pathogens while minimizing off-target effects.
From a chemical perspective, SAR studies on derivatives of this pyrazole core focus on three primary regions: the difluoromethoxy group at the C3 position, the N-methyl group at the N1 position, and substitutions on the pyrazole ring itself, often at the C4 position where a linker to another molecular fragment (like a carboxamide) is common.
Influence of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group at the C3 position is a key feature that significantly impacts the molecule's properties. The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com The -OCHF₂ group, in particular, offers a unique balance of these properties.
Research comparing analogs with different alkoxy groups reveals the importance of the fluorine atoms. For instance, replacing the difluoromethoxy group with a non-fluorinated methoxy (B1213986) group often leads to a significant decrease in fungicidal activity. This is attributed to the increased electron-withdrawing nature of the -OCHF₂ group, which modulates the electronic properties of the pyrazole ring and can enhance binding interactions with the target enzyme, succinate dehydrogenase (SDH). Furthermore, the metabolic stability conferred by the C-F bonds prevents rapid degradation of the molecule in the plant or fungus, prolonging its protective effect.
A comparative analysis of fungicidal activity against Botrytis cinerea for various C3-substituted pyrazole carboxamides is presented below.
Table 1: Effect of C3-Position Substituent on Fungicidal Activity
| Compound ID | C3-Substituent | Linker at C4 | Amide Moiety | EC₅₀ (mg/L) vs. B. cinerea |
|---|---|---|---|---|
| A-1 | -OCHF₂ | -C(O)NH- | 2-methyl-phenyl | 0.45 |
| A-2 | -OCF₃ | -C(O)NH- | 2-methyl-phenyl | 0.92 |
| A-3 | -OCH₃ | -C(O)NH- | 2-methyl-phenyl | 15.7 |
| A-4 | -CH₃ | -C(O)NH- | 2-methyl-phenyl | > 50 |
This is a representative table compiled from general findings in SAR studies of pyrazole-based fungicides. EC₅₀ is the half maximal effective concentration.
The data indicates that the difluoromethoxy group (Compound A-1) provides superior activity compared to the trifluoromethoxy (A-2), methoxy (A-3), and methyl (A-4) analogs. While the trifluoromethoxy group is also effective, the difluoromethoxy group often provides an optimal balance for potent fungicidal action in many commercial SDHI fungicides.
Impact of the N1-Substituent
The substituent at the N1 position of the pyrazole ring is crucial for correctly orienting the molecule within the binding pocket of the target enzyme. While a methyl group is common, SAR studies explore a range of alkyl and even aryl substituents to probe the steric and electronic requirements of the binding site.
Table 2: Influence of N1-Substituent on Fungicidal Activity against Rhizoctonia solani
| Compound ID | N1-Substituent | C3-Substituent | C4-Moiety | Inhibition (%) at 10 µg/mL |
|---|---|---|---|---|
| B-1 | -CH₃ | -OCHF₂ | -C(O)NH-(2-chlorophenyl) | 95 |
| B-2 | -CH₂CH₃ | -OCHF₂ | -C(O)NH-(2-chlorophenyl) | 81 |
| B-3 | -H | -OCHF₂ | -C(O)NH-(2-chlorophenyl) | 65 |
This table illustrates typical SAR trends for N1-substitutions on the pyrazole ring.
As shown, the N-methyl derivative (B-1) exhibits the highest inhibitory activity, suggesting that this small alkyl group provides the best fit and interaction within the enzyme's binding pocket for this series.
Role of Substitution at the C4-Position
The this compound scaffold is most often utilized as a building block where the C4 position is functionalized, typically with a carboxylic acid that is then converted into an amide. mdpi.comnih.gov This amide linker connects the pyrazole "head" to a second aromatic or heterocyclic ring system, which occupies another region of the enzyme's binding site.
SAR studies extensively explore the nature of this linker and the composition of the second ring system. The geometry and flexibility of the amide bond are critical. For instance, in many successful pyrazole carboxamide fungicides, the combination of the pyrazole ring and the amide group forms a specific conformation that is essential for high-affinity binding to succinate dehydrogenase. researchgate.net
One study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activity against various fungi. mdpi.comnih.gov The results showed that the nature of the amine portion of the amide had a profound impact on efficacy. For example, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) showed higher activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid. mdpi.comresearchgate.net This highlights that while the pyrazole core is the essential anchor, the group attached at the C4-position is key to modulating the spectrum and potency of the final compound.
Table 3: Activity of C4-Carboxamide Derivatives against Sclerotinia sclerotiorum
| Compound ID | C4-Carboxamide Moiety | EC₅₀ (mg/L) |
|---|---|---|
| C-1 | N-(biphenyl-2-yl)- | 0.88 |
| C-2 | N-(2-(1H-indazol-1-yl)phenyl)- | 0.52 |
| C-3 | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)- | 0.15 |
Data derived from findings on novel pyrazole carboxamide fungicides. mdpi.com
The trend in Table 3 clearly demonstrates that complex, substituted aryl groups attached via the C4-carboxamide linker can significantly enhance fungicidal activity. The addition of a bromine atom in Compound C-3, for example, leads to a substantial increase in potency against Sclerotinia sclerotiorum compared to its non-brominated counterpart (C-2) and a simpler biphenyl (B1667301) derivative (C-1). These findings underscore the importance of systematic modification around the core this compound structure in the rational design of new, highly effective agrochemicals.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated pyrazoles has traditionally relied on multi-step sequences that can be resource-intensive. wikipedia.orggoogleapis.com Future research for 3-(difluoromethoxy)-1-methyl-1H-pyrazole should prioritize the development of more efficient, sustainable, and scalable synthetic routes.
Emerging technologies in organic synthesis offer promising avenues. Visible-light photoredox catalysis, for instance, has proven effective for the direct C–H difluoromethylation and difluoromethoxylation of various (hetero)arenes under mild conditions. nih.govresearchgate.netresearchgate.netnih.gov Adapting these methods could enable the late-stage introduction of the OCF₂H group onto a pre-formed 1-methyl-1H-pyrazole core, significantly shortening the synthetic sequence. nih.gov
Furthermore, continuous flow chemistry presents a powerful tool for the safe and efficient synthesis of heterocyclic compounds, including pyrazoles. mit.edumdpi.comuc.pt A telescoped flow process could be envisioned where the pyrazole (B372694) ring is first constructed and then subjected to an in-line difluoromethoxylation step, minimizing manual handling and improving reproducibility. mit.edusci-hub.se Such methodologies align with the principles of green chemistry by reducing waste and energy consumption. nih.gov
| Synthetic Strategy | Potential Advantages | Key Enabling Technology | Relevant Research Areas |
| Late-Stage C-H Difluoromethoxylation | High atom economy, rapid access to analogs, suitable for complex molecules. | Visible-Light Photoredox Catalysis | Development of novel difluoromethoxylating reagents, catalyst optimization. nih.govresearchgate.net |
| Telescoped Continuous Flow Synthesis | Enhanced safety, scalability, improved yield and purity, reduced reaction times. | Microreactor Technology, Process Analytical Technology (PAT) | Pyrazole synthesis from acyclic precursors, in-line purification and functionalization. mit.edumdpi.com |
| Catalytic Cycloaddition Routes | High regioselectivity, access to diverse substitution patterns. | Transition-Metal Catalysis | Development of novel difluoromethoxylated building blocks for [3+2] cycloaddition reactions. researchgate.netresearchgate.net |
Exploration of Underexplored Reactivity and Transformational Pathways
The reactivity of the this compound scaffold is largely unexplored. The electron-withdrawing nature of the difluoromethoxy group is expected to influence the aromaticity and nucleophilicity of the pyrazole ring, opening avenues for unique chemical transformations.
A significant opportunity lies in the selective C–H functionalization of the pyrazole core. researchgate.netrsc.orgelsevierpure.com Research into transition-metal-catalyzed reactions could unlock pathways for direct arylation, alkenylation, or alkylation at the C4 and C5 positions. researchgate.net Understanding the directing-group potential of the N1-methyl and C3-difluoromethoxy substituents will be crucial for achieving high regioselectivity.
The reactivity of the difluoromethoxy group itself also warrants investigation. While generally stable, this moiety could potentially be transformed or used as a synthetic handle for further molecular elaboration. Exploring its behavior under various reaction conditions could reveal novel transformational pathways, expanding the synthetic utility of this scaffold. Inspired by related fluorinated systems, investigating the potential for Diels-Alder or other cycloaddition reactions could also lead to the discovery of new "click" chemistry reagents. mdpi.comnih.gov
Advanced Computational Modeling for Predictive Chemistry and Property Design
Advanced computational chemistry provides powerful tools to accelerate the exploration of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) can be employed to predict key molecular properties before embarking on extensive laboratory work. growingscience.com
These computational methods can elucidate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, offering insights into the molecule's intrinsic reactivity and stability. growingscience.com Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions and explaining experimentally observed regioselectivity.
Moreover, computational modeling is invaluable for property design. By simulating how structural modifications affect electronic and physical properties, researchers can rationally design novel derivatives tailored for specific applications. For example, quantum mechanical calculations can predict the dipole moment and polarizability, which are critical parameters for designing new materials like liquid crystals or molecules for nonlinear optics.
| Computational Method | Predicted Properties | Application in Research & Design |
| Density Functional Theory (DFT) | Geometric and electronic structure, reaction energies, spectroscopic properties. | Predicting reaction pathways, understanding catalyst-substrate interactions, designing stable isomers. |
| Molecular Electron Density Theory (MEDT) | Analysis of reaction mechanisms, prediction of reactivity (nucleophilicity/electrophilicity). | Elucidating cycloaddition pathways, rationalizing regioselectivity in C-H functionalization. growingscience.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with physical or biological properties. | Designing derivatives with enhanced properties for materials or life science applications. |
Integration into Materials Science and Functional Molecule Research
The incorporation of fluorinated groups is a proven strategy for creating advanced materials with unique properties. researchgate.netresearchgate.net The this compound scaffold is a promising candidate for integration into materials science research. The difluoromethoxy group can enhance thermal stability, modify electronic characteristics, and influence intermolecular interactions.
One particularly promising area is the field of liquid crystals. wikipedia.org Terminal difluoromethoxy groups are known to promote the formation of smectic phases, which are crucial for many display technologies. tandfonline.com The dissymmetric nature of this compound makes it an attractive building block for novel liquid crystalline materials whose phase behavior could be fine-tuned through further substitution. tandfonline.comrsc.orgsigmaaldrich.com
Beyond liquid crystals, this scaffold could be explored for applications in organic electronics. Fluorinated heterocycles are of interest for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and stability. The specific properties of this compound could be harnessed to create new organic semiconductors or functional polymers.
Synergistic Research with Other Fluorinated Scaffolds and Chemical Building Blocks
The this compound core is not only a target molecule but also a versatile building block for constructing more complex, highly functionalized molecules. ambeed.comresearchgate.net A key area of future research will involve combining this scaffold with other fluorinated groups to achieve synergistic effects on molecular properties.
The difluoromethoxy (OCF₂H) group offers a distinct set of properties compared to the more commonly studied trifluoromethyl (CF₃) group. mdpi.comnih.gov While both are electron-withdrawing, the OCF₂H group can also act as a hydrogen bond donor and exhibits "dynamic lipophilicity," where its conformation can adapt to its environment. nih.govresearchgate.netresearchgate.net Synthesizing molecules that contain both OCF₂H and CF₃ moieties could lead to compounds with finely tuned solubility, metabolic stability, and binding affinity profiles, which is of high interest in medicinal and agrochemical research. sci-hub.seresearchgate.net By leveraging the unique electronic and steric contributions of different fluorine-containing groups, researchers can expand the available chemical space and design next-generation functional molecules.
Q & A
Basic: What are the common synthetic routes for 3-(difluoromethoxy)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves introducing the difluoromethoxy group via fluorination of a hydroxyl or methoxy precursor. Key methodologies include:
- Fluorination agents : Use of reagents like 1-fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Scheme 43 in ) under inert conditions to achieve selective fluorination .
- Substitution reactions : Reacting a pyrazole intermediate with difluoromethylating agents (e.g., ClCF₂O−) in polar aprotic solvents (DMF, THF) .
- Optimization : Adjust reaction temperature (60–80°C), catalyst loading (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios (1:1.2 for pyrazole:fluorinating agent) to improve yields beyond 70% .
Advanced: How do steric and electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The difluoromethoxy group (−OCF₂H) introduces:
- Electron-withdrawing effects : Enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., SNAr reactions).
- Steric hindrance : The bulky −OCF₂H group reduces accessibility to bulky nucleophiles. Computational studies (DFT) show a 15–20% decrease in reaction rates compared to non-fluorinated analogs .
- Experimental validation : Kinetic studies under varying temperatures (25–50°C) and solvent polarities (DMF vs. toluene) can quantify these effects .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Look for singlet peaks for the methyl group (δ ~3.8 ppm) and splitting patterns from −OCF₂H (¹⁹F coupling in ¹H NMR, δ ~6.5–7.0 ppm) .
- ¹⁹F NMR : Distinct signals at δ −80 to −85 ppm confirm the −OCF₂H moiety .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 193.05) validate the molecular formula (C₅H₆F₂N₂O) .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements at fixed pH/temperature) .
- Structural nuances : Compare substituent positions (e.g., para vs. meta substitutions on aryl groups) using SAR studies .
- Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) to identify trends obscured by small sample sizes .
Basic: How can researchers ensure the purity of this compound?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 37.5%, F: 18.5%) .
- Melting point : Confirm consistency with literature values (if available) .
Advanced: How does the difluoromethoxy group affect binding affinity to target enzymes in computational models?
Answer:
- Molecular docking : The −OCF₂H group forms hydrogen bonds with active-site residues (e.g., PCSK9 inhibitors in ) .
- Comparative studies : Non-fluorinated analogs show 2–3× lower binding energy (ΔG = −8.5 kcal/mol vs. −10.2 kcal/mol for fluorinated) due to weaker electrostatic interactions .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational effects of fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
